4-Oxo-2,4-diphenylbutanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37148. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

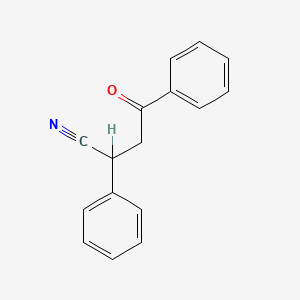

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-2,4-diphenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWUFQJVJGKCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298379 | |

| Record name | γ-Oxo-α-phenylbenzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6268-00-4 | |

| Record name | γ-Oxo-α-phenylbenzenebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6268-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanenitrile, gamma-oxo-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6268-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6268-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | γ-Oxo-α-phenylbenzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-oxo-α-phenylbenzenebutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Oxo-2,4-diphenylbutanenitrile chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and structural characteristics of 4-Oxo-2,4-diphenylbutanenitrile. This document is intended to serve as a detailed resource for professionals in chemical research and pharmaceutical development.

Core Chemical Properties

This compound is a difunctional organic compound featuring a butane backbone substituted with a ketone, a nitrile, and two phenyl groups.[1] It exists as a colorless to white crystalline solid at room temperature.[1] Its unique structure, containing both polar functional groups and nonpolar aromatic rings, influences its chemical behavior and solubility.[1]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6268-00-4 | [1] |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.27 g/mol | [2] |

| Appearance | Colorless to white crystalline solid | [1] |

| Melting Point | Not reported in available literature. The related compound, 4-oxo-4-phenylbutanenitrile, melts at 74-78°C. | [1] |

| Boiling Point | Not available | - |

| Solubility | Solubility characteristics are not extensively documented.[1] | [1] |

Structural and Crystallographic Data

The molecular structure of this compound is characterized by a twisted conformation.[3] Single-crystal X-ray diffraction studies have provided detailed insights into its three-dimensional arrangement. The dihedral angle between the two terminal phenyl rings is a notable feature of its structure.[2][3] In the crystalline state, the packing is influenced by intermolecular C—H⋯O and C—H⋯N interactions, which form supramolecular layers.[3]

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [3] |

| Unit Cell Dimensions | a = 14.2158 (3) Åb = 8.9244 (2) Åc = 9.7553 (2) Åβ = 99.217 (2)° | [2] |

| Volume (V) | 1221.65 (5) ų | [2] |

| Z (Molecules per unit cell) | 4 | [2] |

| Dihedral Angle (Phenyl Rings) | 68.40 (6)° | [2][3] |

| Data Collection Temperature | 100 K | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes.[1] A well-documented method involves the reaction of benzalacetophenone with acetone cyanohydrin.[2][3]

Experimental Protocol: Synthesis from Benzalacetophenone

This protocol is adapted from the procedure described in crystallographic studies of the title compound.[2][3]

Materials:

-

Benzalacetophenone (0.015 mol)

-

Ethanol (50 ml)

-

Acetone cyanohydrin (0.045 mol)

-

10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water)

-

Methanol (for recrystallization)

Procedure:

-

A solution of benzalacetophenone (0.015 mol) is prepared in ethanol (50 ml).

-

To this solution, acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol) are added.[3]

-

The resulting mixture is heated at reflux temperature for 4 hours.[2][3]

-

After the reflux period, the mixture is allowed to cool to room temperature.

-

The product, which separates out as a solid, is collected by filtration.[3]

-

The crude product is then purified by recrystallization from methanol to yield this compound.[3]

References

4-Oxo-2,4-diphenylbutanenitrile CAS number 6268-00-4

An In-depth Technical Guide to 4-Oxo-2,4-diphenylbutanenitrile (CAS 6268-00-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6268-00-4), a pivotal difunctional intermediate in modern organic synthesis. The document delves into its structural characteristics, established and emerging synthetic methodologies, robust analytical validation protocols, and its significant applications, particularly in the synthesis of complex, biologically active heterocyclic systems. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to offer a practical and in-depth resource for leveraging this versatile chemical building block.

Introduction and Significance

This compound is an organic compound featuring a four-carbon backbone functionalized with a ketone at the 4-position, a nitrile group at the 2-position, and phenyl substituents at both the 2- and 4-positions.[1] Its molecular formula is C₁₆H₁₃NO, and it has a molecular weight of approximately 235.28 g/mol .[1] The strategic placement of both a ketone and a nitrile functional group grants the molecule multiple reactive sites. This unique architecture makes it a highly valuable precursor in synthetic organic chemistry for constructing more complex molecular frameworks.[1]

Its primary significance lies in its role as an intermediate for the synthesis of nitrogen-containing heterocycles, such as pyridazine derivatives, which are a class of compounds known for their diverse biological activities.[1][2] Researchers have successfully utilized this compound and its derivatives as key starting materials for producing pyrrolones, indoles, and pyridazinoindoles, some of which have shown potential as inhibitors of Mycobacterium tuberculosis.[3]

Physicochemical and Structural Properties

At room temperature, this compound exists as a colorless to white crystalline solid.[1] Due to its stability, it is typically stored at 4°C under dry conditions.[4]

| Property | Value | Source |

| CAS Number | 6268-00-4 | [3][4] |

| Molecular Formula | C₁₆H₁₃NO | [1][2] |

| Molecular Weight | 235.28 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to white crystalline solid | [1] |

| Storage Temperature | 4°C | |

| SMILES | N#CC(C1=CC=CC=C1)CC(C2=CC=CC=C2)=O | [1] |

| InChI Key | JRWUFQJVJGKCCT-UHFFFAOYSA-N | [3] |

Crystallographic and Conformational Analysis

X-ray crystallography studies have provided definitive insights into the three-dimensional structure of this compound. The molecule adopts a notably twisted conformation.[1][2][5] The dihedral angle between the two terminal phenyl rings is approximately 68.40°, a significant deviation from planarity that influences its crystal packing and intermolecular interactions.[1][2][5] This twisted geometry is a key structural feature that may affect its reactivity and interactions with biological targets or other molecules in solution.[1]

In the crystalline state, the packing is stabilized by a network of weak intermolecular forces, specifically carbon-hydrogen to oxygen (C—H⋯O) and carbon-hydrogen to nitrogen (C—H⋯N) interactions, which assemble the molecules into supramolecular layers.[2][5]

| Crystal Data Parameter | Value | Source |

| Crystal system | Monoclinic | [2][5] |

| Space group | P2₁/c | [5] |

| a | 14.2158 (3) Å | [2][5] |

| b | 8.9244 (2) Å | [2][5] |

| c | 9.7553 (2) Å | [2][5] |

| β | 99.217 (2)° | [2][5] |

| Volume (V) | 1221.65 (5) ų | [2][5] |

| Z | 4 | [2][5] |

Synthesis Methodologies

The synthesis of this compound is most commonly achieved via a 1,4-conjugate addition (Michael addition) of a cyanide nucleophile to an α,β-unsaturated ketone, specifically (E)-chalcone (also known as benzalacetophenone). Several variations of this core reaction have been developed to optimize yield and reaction conditions.

Primary Synthetic Route: Hydrocyanation of (E)-Chalcone

This approach involves the addition of a cyanide source across the carbon-carbon double bond of chalcone. The choice of cyanide reagent and catalyst dictates the specific protocol.

-

Using Acetone Cyanohydrin: A stable and less hazardous source of cyanide, acetone cyanohydrin, can be used in the presence of a base.

-

Using Trimethylsilyl Cyanide (TMSCN): This method often employs a catalyst, such as 4-(triphenylphosphonio)phenolate, to facilitate the addition.[1]

-

Using Metal Cyanides with CO₂: A metal-free approach utilizes carbon dioxide to promote the conjugate addition of simple ammonium or metal cyanides. In this system, CO₂ is proposed to act as a dual Lewis and Brønsted acid catalyst, which is essential for achieving high selectivity.[3]

Caption: General workflow for the synthesis via Michael Addition.

Detailed Experimental Protocol: Synthesis from Benzalacetophenone

This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[5]

Materials:

-

Benzalacetophenone ((E)-chalcone)

-

Acetone cyanohydrin

-

10% aqueous Sodium Carbonate (Na₂CO₃)

-

Ethanol (EtOH)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzalacetophenone (0.015 mol) in ethanol (50 mL).

-

Addition of Reagents: To the stirred solution, add acetone cyanohydrin (0.045 mol) followed by 10% aqueous sodium carbonate (1.5 mL, containing 0.0015 mol Na₂CO₃).

-

Causality Note: Sodium carbonate acts as a base to generate the cyanide anion (CN⁻) from acetone cyanohydrin, which then serves as the active nucleophile for the Michael addition. Ethanol is an effective solvent for both the starting material and the intermediate enolate.

-

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, the product will typically precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from methanol to yield pure this compound.

-

Self-Validation: The purity of the final product should be confirmed by melting point analysis and the analytical techniques described in the following section. A sharp melting point close to the literature value indicates high purity.

-

Analytical Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Caption: A typical workflow for analytical validation.

-

X-Ray Crystallography: As detailed in Section 2.1, single-crystal X-ray diffraction provides absolute confirmation of the molecular structure and stereochemistry.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two phenyl rings. The aliphatic protons of the butane backbone would appear as a characteristic pattern of multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the nitrile carbon (C≡N), the ketone carbonyl carbon (C=O), and the various aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include a sharp, strong absorption band around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch and a strong absorption band around 1680-1700 cm⁻¹ for the ketone (C=O) stretch.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (235.28 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[1] Computational studies have also predicted collision cross-section (CCS) values for various adducts of the molecule, which can be useful in ion mobility-mass spectrometry analysis.[1]

-

Chromatography:

-

Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing purity. For example, on silica gel plates with an eluent of 4:1 hexanes/EtOAc, the compound exhibits a specific Rf value.[6]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. Commercial suppliers often provide HPLC data to certify product quality.[4]

-

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for further chemical transformations.

-

Reactivity of the Ketone: The ketone group can undergo reduction using standard reducing agents (e.g., NaBH₄) to form the corresponding secondary alcohol. It can also participate in various nucleophilic addition reactions.

-

Reactivity of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine.

The most significant application of this compound is as a scaffold for building heterocyclic molecules.

Caption: Role as a precursor in complex heterocycle synthesis.

Precursor to Anti-tuberculosis Agents

A notable and advanced application involves the use of derivatives of this compound in medicinal chemistry. Specifically, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, synthesized from related precursors, undergo an efficient intramolecular oxidative cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles.[6] These resulting molecules are advanced precursors for pyridazino[4,3-b]indoles, a class of compounds that has demonstrated potent inhibitory activity against Mycobacterium tuberculosis.[3][6] This pathway highlights the compound's utility in developing novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P362: Take off contaminated clothing and wash before reuse.

-

The compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

- 1. Buy this compound | 6268-00-4 [smolecule.com]

- 2. 4-Oxo-2,4-diphenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 6268-00-4 | Benchchem [benchchem.com]

- 4. 6268-00-4|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Structure of 4-Oxo-2,4-diphenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2,4-diphenylbutanenitrile is a difunctional organic compound that serves as a versatile intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a ketone, a nitrile group, and two phenyl rings, provides multiple reaction sites for the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activity.[3] This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by crystallographic and spectroscopic data, along with a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

This compound, with the chemical formula C₁₆H₁₃NO, is a white crystalline solid at room temperature.[3] Its molecular architecture is characterized by a four-carbon backbone substituted with a nitrile group at the 2-position and a ketone at the 4-position, with phenyl groups attached to both the C2 and C4 carbons.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 6268-00-4 | [3] |

| Molecular Formula | C₁₆H₁₃NO | [3] |

| Molecular Weight | 235.28 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| SMILES | N#CC(C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 | [3] |

Crystallographic Data

X-ray crystallographic studies have provided detailed insights into the three-dimensional structure of this compound. The molecule adopts a twisted conformation, with a significant dihedral angle between the two terminal phenyl rings.[1][2] This steric hindrance influences its packing in the crystal lattice and its interactions in solution.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 14.2158(3) Å, b = 8.9244(2) Å, c = 9.7553(2) Å | [2] |

| β = 99.217(2)° | [2] | |

| Dihedral Angle (between phenyl rings) | 68.40(6)° | [1][2] |

In the crystal structure, the molecules are organized into supramolecular layers in the bc plane through C—H⋯O and C—H⋯N interactions.[1][2]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the expected spectroscopic characteristics can be predicted based on its functional groups. The following tables summarize the anticipated major signals.

Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.20 - 8.10 | m | 10H | Aromatic protons (C₆H₅) |

| 4.50 - 4.70 | t | 1H | Methine proton (-CH(CN)-) |

| 3.40 - 3.70 | d | 2H | Methylene protons (-CH₂-CO-) |

Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 195 - 205 | Carbonyl carbon (C=O) |

| 135 - 140 | Aromatic quaternary carbons |

| 128 - 134 | Aromatic CH carbons |

| 118 - 122 | Nitrile carbon (C≡N) |

| 40 - 45 | Methylene carbon (-CH₂-) |

| 35 - 40 | Methine carbon (-CH(CN)-) |

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~2250 | Nitrile (C≡N) stretch |

| ~1685 | Ketone (C=O) stretch (conjugated) |

| ~1600, ~1490, ~1450 | Aromatic C=C stretch |

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 235 | [M]⁺ (Molecular ion) |

| 208 | [M - HCN]⁺ |

| 132 | [M - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Base peak) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through the conjugate addition of cyanide to a chalcone derivative.[1] A detailed protocol for this synthesis is provided below.

Synthesis of this compound

This procedure is adapted from the synthesis of related 2,4-diaryl-4-oxo-butanenitriles.[1][4]

Materials:

-

Benzalacetophenone (Chalcone)

-

Acetone cyanohydrin

-

10% aqueous Sodium Carbonate (Na₂CO₃)

-

Ethanol

-

Methanol (for recrystallization)

Procedure:

-

Dissolve benzalacetophenone (0.015 mol) in ethanol (50 ml) in a round-bottom flask.

-

To this solution, add acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml of water).[1]

-

Heat the reaction mixture at reflux temperature for 4 hours.[1]

-

After cooling the mixture to room temperature, the product will precipitate out of the solution.

-

Filter the solid product using a Büchner funnel and wash it with cold water.

-

Recrystallize the crude product from methanol to obtain pure this compound.[1]

Experimental Workflow

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure. The data presented in this guide, including its physicochemical properties, crystallographic details, and expected spectroscopic signatures, provide a solid foundation for researchers utilizing this compound in further synthetic applications. The detailed experimental protocol offers a reliable method for its preparation in a laboratory setting.

References

An In-Depth Technical Guide to the Synthesis of 4-Oxo-2,4-diphenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Oxo-2,4-diphenylbutanenitrile, a valuable difunctional intermediate in organic synthesis. The document details the most established synthetic pathway, including a thorough experimental protocol and reaction mechanism. Additionally, alternative synthesis routes are discussed. All quantitative data is presented in structured tables, and the synthesis workflow and reaction mechanism are visualized using diagrams to facilitate understanding.

Introduction

This compound, with the molecular formula C₁₆H₁₃NO, is a crystalline solid that serves as a versatile building block in the synthesis of more complex organic molecules and heterocyclic compounds.[1][2][3] Its structure features a butane backbone substituted with a nitrile group at position 2 and a ketone group at position 4, along with two phenyl groups at positions 2 and 4.[1] The presence of both a ketone and a nitrile functional group makes it a key precursor for various pharmaceuticals and fine chemicals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO | [1][2][3][4] |

| Molecular Weight | 235.27 g/mol | [2][3] |

| Appearance | Colorless to white crystalline solid | [3] |

| CAS Number | 6268-00-4 | [4] |

| Crystal Structure | Monoclinic | [2][3] |

| Dihedral Angle | ~68.40° between terminal phenyl rings | [1][2][3] |

Synthesis Pathways

The synthesis of this compound can be achieved through several routes. The most well-documented and reliable method is the hydrocyanation of benzalacetophenone (chalcone). Alternative methods, though less detailed in the available literature, include a Claisen-type condensation and the acylation of diphenylacetonitrile.

Primary Synthesis Pathway: Hydrocyanation of Benzalacetophenone

The conjugate addition of a cyanide source to benzalacetophenone (chalcone) is the most widely reported method for the synthesis of this compound. This reaction is a classic example of a Michael addition.

References

Spectroscopic Characterization of 4-Oxo-2,4-diphenylbutanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 4-Oxo-2,4-diphenylbutanenitrile (CAS No. 6268-00-4), a versatile intermediate in synthetic organic chemistry.[1][2] The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Molecular Structure and Properties

This compound is a solid organic compound with the molecular formula C₁₆H₁₃NO and a molecular weight of approximately 235.29 g/mol .[1] Its structure features a butanenitrile backbone with phenyl groups at the 2 and 4 positions and a ketone functional group at the 4-position.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound based on its chemical structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 - 7.20 | m | 10H | Aromatic protons (2 x C₆H₅) |

| 4.85 | t | 1H | CH-CN |

| 3.60 | d | 2H | CH₂-C=O |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 196.5 | C=O (ketone) |

| 136.0 - 128.0 | Aromatic carbons |

| 118.0 | CN (nitrile) |

| 45.0 | CH₂ |

| 35.0 | CH |

Table 3: Predicted IR Spectral Data (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch |

| 2250-2240 | Medium, Sharp | C≡N stretch (nitrile) |

| 1685 | Strong, Sharp | C=O stretch (ketone) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 235 | 40 | [M]⁺ (Molecular Ion) |

| 130 | 100 | [C₆H₅CO-CH₂]⁺ |

| 105 | 85 | [C₆H₅CO]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 500 MHz NMR spectrometer is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Data is acquired over a spectral width of 0-12 ppm.

-

The number of scans is typically 16 to 64 to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled experiment is performed to simplify the spectrum.

-

Data is acquired over a spectral width of 0-220 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder.

-

The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Unveiling the Solid-State Architecture of 4-Oxo-2,4-diphenylbutanenitrile: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 4-Oxo-2,4-diphenylbutanenitrile, a key intermediate in the synthesis of various biologically active heterocyclic compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization.

Crystal Structure and Molecular Geometry

This compound (C₁₆H₁₃NO) crystallizes in a monoclinic system with the space group P2₁/c.[2][3] The molecule adopts a twisted conformation, a notable feature being the significant dihedral angle of 68.40 (6)° between the two terminal phenyl rings.[2][3][4] This twist primarily occurs around the C9—C11 bond.[2] The crystal packing is stabilized by intermolecular C—H⋯O and C—H⋯N hydrogen bonds, which lead to the formation of supramolecular layers in the bc plane.[2][3] These layers subsequently stack along the a-axis.[2]

Crystallographic Data

The crystallographic data for this compound was collected at a temperature of 100 K using Cu Kα radiation.[2][3]

| Parameter | Value[2][3] |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.2158 (3) Å |

| b | 8.9244 (2) Å |

| c | 9.7553 (2) Å |

| α | 90° |

| β | 99.217 (2)° |

| γ | 90° |

| Volume | 1221.65 (5) ų |

| Z | 4 |

| Density (calculated) | 1.279 Mg m⁻³ |

| Absorption Coefficient (μ) | 0.63 mm⁻¹ |

| F(000) | 496 |

Data Collection and Refinement

The data collection was performed on an Agilent SuperNova Dual diffractometer with an Atlas detector.[2][3] The structure was solved using SHELXS97 and refined with SHELXL97.[2]

| Parameter | Value[2][3] |

| Diffractometer | Agilent SuperNova Dual |

| Radiation Source | Cu Kα (λ = 1.5418 Å) |

| Temperature | 100 K |

| Measured Reflections | 4625 |

| Independent Reflections | 2496 |

| Reflections with I > 2σ(I) | 2187 |

| R_int | 0.016 |

| R[F² > 2σ(F²)] | 0.036 |

| wR(F²) | 0.097 |

| S (Goodness-of-fit) | 1.02 |

| Parameters | 163 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of benzalacetophenone with acetone cyanohydrin.[2][3]

Materials:

-

Benzalacetophenone (0.015 mol)

-

Ethanol (50 ml)

-

Acetone cyanohydrin (0.045 mol)

-

10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water)

-

Methanol (for recrystallization)

Procedure:

-

A solution of benzalacetophenone in ethanol is prepared.

-

Acetone cyanohydrin and 10% aqueous sodium carbonate are added to the solution.

-

The mixture is heated at reflux for 4 hours.

-

After cooling, the separated product is filtered.

-

The crude product is recrystallized from methanol to yield pure this compound.[2][3]

Significance in Drug Development

This compound is a valuable difunctional intermediate in synthetic organic chemistry, particularly for the synthesis of biologically active heterocyclic compounds.[1] Its structural framework, featuring both ketone and nitrile functional groups, provides multiple reactive sites for constructing more complex molecules.[1] Notably, it serves as a crucial precursor for pyridazine derivatives, a class of compounds known for their diverse biological activities.[1] The potential applications of its derivatives in pharmaceutical research are an active area of investigation.[1][5][6]

References

- 1. Buy this compound | 6268-00-4 [smolecule.com]

- 2. 4-Oxo-2,4-diphenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Oxo-2,4-diphenyl-butane-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

4-Oxo-2,4-diphenylbutanenitrile reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 4-Oxo-2,4-diphenylbutanenitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a bifunctional organic molecule, holds a significant position in synthetic organic chemistry. Its unique structure, incorporating a ketone, a nitrile, and two phenyl groups, provides a versatile scaffold for the synthesis of complex chemical architectures, particularly heterocyclic compounds with potential biological activity.[1] This guide offers a comprehensive analysis of the molecule's structural characteristics, reactivity, and stability, providing researchers, chemists, and drug development professionals with the technical insights required for its effective application. We will explore the molecule's key reactive sites, discuss its stability under various conditions, and provide detailed protocols for its synthesis and handling.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 6268-00-4) is a crystalline solid, typically appearing as a colorless to white material.[1] Its core structure consists of a four-carbon butane backbone, functionalized with a ketone at the C4 position and a nitrile group at the C2 position. Phenyl substituents are attached at both the C2 and C4 positions.[1]

Crystal structure analysis reveals a notable feature: the molecule adopts a twisted conformation.[2][3][4] The dihedral angle between the two terminal phenyl rings is approximately 68.40°.[2][3][4] This steric twist is a critical determinant of the molecule's packing in the solid state and influences its reactivity by affecting the accessibility of its functional groups.[1] In the crystalline form, the structure is stabilized by intermolecular C—H⋯O and C—H⋯N interactions, which form supramolecular layers.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6268-00-4 | [1][5] |

| Molecular Formula | C₁₆H₁₃NO | [1][2] |

| Molecular Weight | 235.28 g/mol | [1][5] |

| Appearance | Colorless to white crystalline solid | [1] |

| IUPAC Name | This compound | [5] |

| Storage Temperature | 4°C | [1][5] |

| Melting Point | Not explicitly reported; a related compound, 4-oxo-4-phenylbutanenitrile, melts at 74-78°C. | [1][6] |

Synthesis Methodologies

The synthesis of this compound is crucial for its application as a synthetic intermediate. Several effective methods have been reported, primarily involving conjugate addition to a chalcone precursor.

Cyanide Addition to Benzalacetophenone (Chalcone)

A prevalent and efficient method involves the reaction of benzalacetophenone (an α,β-unsaturated ketone) with a cyanide source. One well-documented procedure utilizes acetone cyanohydrin in the presence of a base.[3]

This reaction proceeds via a Michael addition, where the cyanide ion acts as a nucleophile, attacking the β-carbon of the unsaturated ketone. The resulting enolate is then protonated to yield the γ-ketonitrile. The choice of a weak base like sodium carbonate is critical to facilitate the reaction without promoting side reactions like hydrolysis of the nitrile group.

Other reported methods include the reaction of (E)-chalcone with trimethylsilyl cyanide catalyzed by 4-(triphenylphosphonio)phenolate.[1]

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional components: the ketone group, the nitrile group, and the acidic α-hydrogens. This trifecta of reactive sites makes it a valuable precursor for a wide range of more complex molecules.[1]

Reactivity of the Ketone Group

The carbonyl group is a classic electrophilic site susceptible to nucleophilic attack.

-

Reduction: The ketone can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This transformation is fundamental for creating chiral centers and further functionalization.

-

Addition Reactions: It can undergo addition reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.[1]

-

Enolization: The protons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions like alkylations or aldol condensations.

Reactivity of the Nitrile Group

The nitrile group offers a different set of synthetic possibilities.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide intermediate. This is a common strategy for converting the nitrile into other functional groups.

-

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.

-

Nucleophilic Addition: Organometallic reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Cyclization and Heterocycle Synthesis

The true synthetic power of this compound lies in its role as a difunctional intermediate for creating heterocyclic systems.[1][3] The presence of both a ketone and a nitrile in a 1,3-relationship (as a γ-ketonitrile) allows for intramolecular reactions or condensations with other bifunctional reagents. For example, related β-ketonitriles are widely used as starting materials for synthesizing pyridines, pyrimidines, and pyrazoles.[7] Derivatives of this molecule have been used to synthesize pyridazine and indolinone structures, which are important motifs in medicinal chemistry.[3][8]

Stability and Degradation

Thermal and Chemical Stability

This compound is stable under standard laboratory conditions.[1] However, its stability is influenced by the presence of its reactive functional groups.[1]

-

Thermal Behavior: While the specific melting point is not widely reported, the related compound 4-oxo-4-phenylbutanenitrile melts in the range of 74-78°C, suggesting the diphenyl derivative is also a stable solid at room temperature.[1][6] Prolonged exposure to high temperatures should be avoided to prevent potential degradation.

-

pH Sensitivity: Strong acidic or basic conditions can lead to the hydrolysis of the nitrile group, as mentioned previously. The molecule is most stable in a neutral pH environment.

Storage and Handling

-

Storage: To maintain long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The recommended storage temperature is 4°C.[1][5]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[5][9] The compound is classified as a warning-level hazard, with statements indicating it can cause skin and serious eye irritation.[5]

Potential Degradation Pathways

While specific degradation studies on this molecule are limited, pathways can be inferred from the reactivity of its functional groups.

-

Oxidative Cleavage: Strong oxidizing agents could potentially cleave the C-C bonds of the butane chain. For instance, the oxidation of the related 4-oxo-4-phenyl butanoic acid results in the formation of benzoic acid, indicating cleavage adjacent to the carbonyl group is a possible pathway.

-

Hydrolytic Degradation: As noted, moisture in the presence of acid or base can lead to the slow conversion of the nitrile to an amide and then to a carboxylic acid.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the procedure described by Abdel-Aziz et al. (2012).[3]

Objective: To synthesize this compound from benzalacetophenone.

Materials:

-

Benzalacetophenone (0.015 mol)

-

Ethanol (50 ml)

-

Acetone cyanohydrin (0.045 mol)

-

10% aqueous sodium carbonate solution (prepared from 0.0015 mol Na₂CO₃ in 1.5 ml water)

-

Methanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: Dissolve benzalacetophenone (0.015 mol) in ethanol (50 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: To the stirred solution, add acetone cyanohydrin (0.045 mol) followed by the 10% aqueous sodium carbonate solution.

-

Reflux: Heat the reaction mixture to reflux temperature using a heating mantle. Maintain a gentle reflux for 4 hours.

-

Cooling and Precipitation: After 4 hours, turn off the heat and allow the mixture to cool to room temperature. The product should precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

-

Purification: Purify the crude product by recrystallization from methanol to yield the final, pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

Conclusion

This compound is a synthetically valuable molecule whose utility stems from the dual reactivity of its ketone and nitrile functionalities. Its twisted, three-dimensional structure adds another layer of chemical complexity and potential for stereoselective transformations. A thorough understanding of its reactivity, combined with appropriate handling and storage to ensure its stability, allows researchers to fully leverage this compound as a versatile building block for the synthesis of novel heterocycles and other complex organic molecules relevant to materials science and pharmaceutical development.

References

- 1. Buy this compound | 6268-00-4 [smolecule.com]

- 2. 4-Oxo-2,4-diphenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Oxo-2,4-diphenyl-butane-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 6268-00-4 [sigmaaldrich.cn]

- 6. 4-OXO-4-PHENYLBUTANENITRILE CAS#: [amp.chemicalbook.com]

- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 8. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoylacetonitrile - Safety Data Sheet [chemicalbook.com]

solubility of 4-Oxo-2,4-diphenylbutanenitrile in organic solvents

An In-depth Technical Guide on the Solubility of 4-Oxo-2,4-diphenylbutanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of quantitative data in peer-reviewed literature, this document focuses on qualitative solubility information derived from synthetic and purification protocols, alongside a structural analysis to predict solubility behavior.

Introduction to this compound

This compound, with the molecular formula C₁₆H₁₃NO, is a difunctional intermediate compound significant in synthetic organic chemistry.[1] Its structure features a butane backbone with a ketone group, a nitrile group, and two phenyl substituents.[1] This unique arrangement of polar (ketone, nitrile) and nonpolar (phenyl rings) functional groups governs its chemical reactivity and solubility profile, making it a versatile precursor for the synthesis of various heterocyclic compounds.[1]

Solubility Profile

Extensive searches of scientific literature and chemical databases reveal a lack of formally documented quantitative solubility studies for this compound.[1] However, its solubility characteristics can be inferred from its use in various chemical reactions and purification procedures.

The presence of both polar functional groups and nonpolar aromatic regions suggests that the compound's solubility is highly dependent on the nature of the solvent.[1] It is expected to exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, while having limited solubility in highly nonpolar or highly polar (aqueous) solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in several organic solvents as indicated by its use in experimental protocols.

| Solvent | CAS Number | Type | Observed/Predicted Solubility | Context/Reference |

| Methanol | 67-56-1 | Polar Protic | Soluble | Used for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room/cold temperatures.[2][3] A related compound, 4-oxo-4-phenylbutanenitrile, is also soluble in methanol.[4] |

| Ethanol | 64-17-5 | Polar Protic | Soluble | Used as a reaction solvent for synthesis, implying sufficient solubility to facilitate the reaction.[2][3] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Polar Aprotic | Predicted: Good | A common solvent for the synthesis of this compound, suggesting good solubility.[1] |

| Acetonitrile | 75-05-8 | Polar Aprotic | Predicted: Moderate | Expected to be a suitable solvent based on the compound's structural features.[1] |

| Dichloromethane (DCM) | 75-09-2 | Polar Aprotic | Predicted: Moderate | Expected to be a suitable solvent based on the compound's structural features.[1] |

| Dioxane | 123-91-1 | Ethereal | Soluble | Used as a reaction solvent in the synthesis of a closely related chlorinated analog.[5] |

| Ethyl Acetate (EtOAc) | 141-78-6 | Ester | Soluble | Used as an extraction solvent for a closely related chlorinated analog, indicating good solubility.[5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound provide practical insights into its solubility and handling. The following protocol is adapted from a published procedure.[2]

Synthesis of this compound via Michael Addition

This procedure involves the base-catalyzed Michael addition of a cyanide source to an α,β-unsaturated ketone (chalcone).

Materials:

-

Benzalacetophenone ((E)-1,3-Diphenyl-2-propen-1-one)

-

Acetone cyanohydrin

-

10% aqueous sodium carbonate

-

Ethanol

-

Methanol (for recrystallization)

Procedure:

-

A solution of benzalacetophenone (0.015 mol) is prepared in ethanol (50 ml) in a round-bottom flask.[2]

-

To this solution, acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water) are added.[2]

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.[2]

-

After the reflux period, the mixture is allowed to cool to room temperature.[2]

-

The product, which separates out as a solid upon cooling, is collected by filtration.[2]

-

The crude product is then purified by recrystallization from methanol to yield pure this compound.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and purification workflow for this compound.

References

- 1. Buy this compound | 6268-00-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-OXO-4-PHENYLBUTANENITRILE, 97 CAS#: 5343-98-6 [m.chemicalbook.com]

- 5. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of 4-Oxo-2,4-diphenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Oxo-2,4-diphenylbutanenitrile, a versatile difunctional intermediate with significant potential in synthetic organic chemistry and medicinal research. The document details its synthesis, structural characteristics, and the isomers arising from its chiral center. While specific experimental data on the individual enantiomers are limited in publicly available literature, this guide consolidates the known information for the racemic compound and presents established methodologies for the characterization and separation of its stereoisomers.

Introduction and Physicochemical Properties

This compound (C₁₆H₁₃NO) is a moderately sized aromatic nitrile ketone with a molecular weight of approximately 235.28 g/mol .[1] Its structure features a butane backbone with a nitrile group at position 1, a phenyl group at position 2, and a benzoyl group at position 4. The presence of a chiral center at the C-2 position gives rise to two enantiomers: (R)-4-Oxo-2,4-diphenylbutanenitrile and (S)-4-Oxo-2,4-diphenylbutanenitrile.

The molecule adopts a twisted conformation, with a significant dihedral angle of approximately 68.40° between the two terminal phenyl rings.[1][2][3] This steric hindrance influences its molecular packing in the solid state and its potential interactions with biological macromolecules. At room temperature, it exists as a colorless to white crystalline solid.[1]

Table 1: Physicochemical and Crystallographic Data for Racemic this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.27 g/mol | [3] |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁/c | [4] |

| Cell Dimensions | a = 14.2158(3) Å, b = 8.9244(2) Å, c = 9.7553(2) Å | [3] |

| β = 99.217(2)° | [3] | |

| Dihedral Angle (Phenyl Rings) | 68.40(6)° | [2][3][4] |

Synthesis of Racemic this compound

The synthesis of racemic this compound has been reported through various methods, including the Claisen condensation of phenylacetone and benzonitrile, and the reaction of diphenylacetonitrile with benzoyl chloride.[1] A well-documented and reproducible method involves the Michael addition of a cyanide source to a chalcone derivative.

Experimental Protocol: Synthesis from Benzalacetophenone

This procedure details the synthesis via the reaction of benzalacetophenone (chalcone) with acetone cyanohydrin.[4]

Workflow Diagram

Caption: Synthetic workflow for this compound.

Materials:

-

Benzalacetophenone (0.015 mol)

-

Acetone cyanohydrin (0.045 mol)

-

10% aqueous sodium carbonate solution (0.0015 mol in 1.5 ml water)

-

Ethanol (50 ml)

-

Methanol (for recrystallization)

Procedure:

-

A solution of benzalacetophenone (0.015 mol) in ethanol (50 ml) is prepared in a round-bottom flask.

-

Acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol) are added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

After the reflux period, the mixture is allowed to cool to room temperature.

-

The solid product that precipitates out of the solution is collected by filtration.

-

The crude product is purified by recrystallization from methanol to yield crystalline this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | ~7.2-8.1 ppm (m, 10H): Aromatic protons of the two phenyl rings. ~4.5-4.8 ppm (dd, 1H): Methine proton at C-2, coupled to the methylene protons at C-3. ~3.5-3.8 ppm (m, 2H): Methylene protons at C-3, showing diastereotopic splitting and coupling to the C-2 proton. |

| ¹³C NMR | ~195-200 ppm: Carbonyl carbon (C=O) at C-4. ~125-140 ppm: Aromatic carbons. ~118-122 ppm: Nitrile carbon (C≡N). ~40-45 ppm: Methylene carbon (C-3). ~35-40 ppm: Methine carbon (C-2). |

| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~2250-2240: C≡N stretch (characteristic for nitriles). ~1685-1675: C=O stretch (aryl ketone). ~1600, 1450: Aromatic C=C stretches. |

| Mass Spec (EI) | m/z 235: Molecular ion (M⁺). m/z 105: Benzoyl cation [C₆H₅CO]⁺, a likely base peak from alpha-cleavage. m/z 130: [M - C₆H₅CO]⁺ fragment. m/z 77: Phenyl cation [C₆H₅]⁺. |

Isomers: Enantiomers and Chiral Separation

The key isomeric feature of this compound is the presence of a stereocenter at the C-2 position, leading to a pair of enantiomers. The biological activities of these enantiomers may differ significantly, making their separation and individual characterization crucial for drug development.

Enantioselective Synthesis and Chiral Separation

Currently, there are no specific, published protocols for the enantioselective synthesis of this compound. However, the development of such a synthesis would likely involve asymmetric Michael addition reactions using chiral catalysts.

The separation of the racemic mixture into its constituent enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Chiral HPLC Method Development

Caption: Workflow for developing a chiral HPLC separation method.

Experimental Protocol: General Approach to Chiral HPLC Separation

Based on established methods for similar chiral compounds, a typical approach for separating the enantiomers of this compound would be as follows.[9][10][11]

Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP) columns are essential. Polysaccharide-based columns such as ChiralPAK® AD-H or Chiralcel® OD-H are common starting points for the separation of aromatic compounds.

Mobile Phase:

-

Normal-phase chromatography often provides good selectivity for this class of compounds. A typical mobile phase would consist of a mixture of a non-polar solvent like n-heptane or hexane and a polar modifier such as isopropanol (IPA) or ethanol.

-

The ratio of heptane to IPA is a critical parameter to optimize for achieving baseline separation of the enantiomers.

Procedure:

-

A stock solution of racemic this compound is prepared in the mobile phase.

-

The chiral column is equilibrated with the chosen mobile phase until a stable baseline is achieved.

-

A small volume of the sample solution is injected onto the column.

-

The elution of the enantiomers is monitored by UV detection at a suitable wavelength (e.g., 230-254 nm).

-

The mobile phase composition and flow rate are systematically varied to optimize the resolution between the two enantiomer peaks.

Table 3: Representative Chiral HPLC Separation Parameters (Hypothetical)

| Parameter | Typical Starting Conditions |

| Column | ChiralPAK® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Heptane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Biological Activity and Potential Applications

While this compound serves as a valuable precursor for the synthesis of biologically active heterocyclic compounds like pyridazine derivatives, direct studies on its own biological activity are scarce in the literature.[4] However, the broader class of butanenitrile derivatives has been investigated for various pharmacological effects.

Derivatives of related structures have shown potential as anticonvulsant agents .[12][13][14][15] Additionally, some nitrile-containing compounds exhibit cytotoxic activity against cancer cell lines, making this scaffold a point of interest in anticancer drug discovery.[16][17] The nitrile group itself is a recognized pharmacophore, present in over 30 prescribed medications, where it can participate in key binding interactions with biological targets.[18]

Given the lack of specific data, a logical first step in evaluating the biological potential of the isomers of this compound would be to screen the racemic mixture and the separated enantiomers in cytotoxicity and anticonvulsant assays.

Proposed Biological Evaluation Workflow

Caption: A proposed workflow for the biological evaluation of isomers.

Conclusion

This compound is a chiral building block with established synthetic routes and a well-characterized racemic structure. The primary challenge and opportunity for future research lie in the exploration of its individual enantiomers. This guide has provided a detailed protocol for its synthesis and a logical framework for the development of chiral separation methods and spectroscopic analysis based on established chemical principles and data from analogous structures. The potential for this scaffold to serve as a basis for novel therapeutic agents, particularly in the areas of neurology and oncology, warrants further investigation into the biological activities of its stereochemically pure isomers. Future work should focus on the enantioselective synthesis or efficient chiral resolution of the R and S isomers, followed by a thorough spectroscopic and biological characterization to unlock their full potential in drug discovery and development.

References

- 1. Buy this compound | 6268-00-4 [smolecule.com]

- 2. 4-Oxo-2,4-diphenyl-butane-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Oxo-2,4-diphenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and potent anticonvulsant activities of 4-oxo-imidazo[1,2-a]inden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of cytotoxicity and anticonvulsant activity of some Iranian medicinal Ferula species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 4-Oxo-2,4-diphenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2,4-diphenylbutanenitrile is a difunctional organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly pyridazine derivatives.[1] Its chemical structure, featuring a ketone, a nitrile group, and two phenyl rings, provides a versatile scaffold for the development of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis and structural characteristics.

Chemical and Physical Properties

This compound is a colorless to white crystalline solid at room temperature.[2] While a specific melting point for this compound is not widely reported, a closely related structure, 4-oxo-4-phenylbutanenitrile, has a melting point range of 74-78°C, offering a point of reference.[2] Detailed solubility data in various solvents is not extensively documented, but its molecular structure suggests it would be sparingly soluble in water and more soluble in organic solvents.[2]

Table 1: General and Crystallographic Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 6268-00-4 | [2] |

| Molecular Formula | C₁₆H₁₃NO | [1][2] |

| Molecular Weight | 235.27 g/mol | [1][2] |

| Appearance | Colorless to white crystalline solid | [2] |

| Crystal System | Monoclinic | [1][3] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 14.2158(3) Å, b = 8.9244(2) Å, c = 9.7553(2) Å | [1][3] |

| Dihedral Angle | 68.40 (6)° (between the terminal phenyl rings) | [1][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Michael addition of a cyanide source to a chalcone derivative.[1]

Materials:

-

Benzalacetophenone (0.015 mol)

-

Acetone cyanohydrin (0.045 mol)

-

10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water)

-

Ethanol (50 ml)

-

Methanol (for recrystallization)

Procedure:

-

A solution of benzalacetophenone (0.015 mol) in ethanol (50 ml) is prepared in a round-bottom flask.

-

To this solution, acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water) are added.[1]

-

The reaction mixture is heated at reflux for 4 hours.[1]

-

After cooling, the solid product that separates out is collected by filtration.[1]

-

The crude product is then purified by recrystallization from methanol to yield this compound.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is a key technique for determining the precise three-dimensional structure of this compound.

Instrumentation:

-

Agilent SuperNova Dual diffractometer with an Atlas detector.[3]

Data Collection and Refinement:

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².[1]

Visualization of Synthetic Pathway

The synthesis of this compound can be represented as a straightforward workflow.

Role in Drug Development

This compound is a valuable precursor for the synthesis of pyridazine derivatives, a class of heterocyclic compounds with a wide range of biological activities.[4][5][6] These activities include potential antihypertensive, anticonvulsant, anti-inflammatory, and anticancer properties.[4][7] The general pathway involves the cyclization of the dicarbonyl functionality in the butanenitrile backbone with a hydrazine derivative to form the pyridazine ring.

The diverse pharmacological profiles of pyridazine derivatives underscore the importance of this compound as a starting material in medicinal chemistry and drug discovery programs.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 6268-00-4 [smolecule.com]

- 3. 4-Oxo-2,4-diphenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Oxo-2,4-diphenylbutanenitrile Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

4-Oxo-2,4-diphenylbutanenitrile and its derivatives represent a versatile class of compounds with a unique difunctional scaffold, incorporating both a ketone and a nitrile group. This structural feature makes them valuable intermediates in the synthesis of a wide range of biologically active heterocyclic compounds.[1] The inherent reactivity of this scaffold has attracted considerable interest from synthetic chemists and pharmacologists, leading to the development of various analogs with potential therapeutic applications, including anticancer and enzyme-inhibitory activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives and their analogs, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure can be achieved through several established methods. A common approach involves the reaction of benzalacetophenone (chalcone) with a cyanide source.[1] Variations in reactants and conditions allow for the synthesis of a diverse library of derivatives with different substitution patterns on the phenyl rings.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of the parent compound.[1]

-

Materials:

-

Benzalacetophenone (0.015 mol)

-

Acetone cyanohydrin (0.045 mol)

-

10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water)

-

Ethanol (50 ml)

-

Methanol (for recrystallization)

-

-

Procedure:

-

To a solution of benzalacetophenone in ethanol, add acetone cyanohydrin and 10% aqueous sodium carbonate.

-

Heat the mixture at reflux for 4 hours.

-

After cooling, the product that separates out is collected by filtration.

-

Recrystallize the crude product from methanol to obtain pure this compound.

-

Protocol 2: Synthesis of 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile

This method describes the synthesis of a nitro-substituted analog.

-

Materials:

-

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (76.0 mg, 0.3 mmol)

-

Trimethylsilyl cyanide (Me3SiCN) (57 ml, 0.45 mmol)

-

Cesium carbonate (Cs2CO3) (0.5 mg, 0.0015 mmol)

-

Dioxane (0.5 ml)

-

Water (H2O) (22 ml, 1.2 mmol)

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

In a dry Schlenk tube under argon, charge Cs2CO3, (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, and dioxane.

-

Add Me3SiCN and H2O to the mixture.

-

Reflux the reaction mixture until completion (monitored by TLC).

-

Add H2O at room temperature and extract the mixture with EtOAc.

-

Wash the organic extract with H2O and brine, then dry over sodium sulfate (Na2SO4).

-

Concentrate the solution to yield the product.

-

Biologically Active Analogs and Their Quantitative Data

While quantitative biological data for the core this compound scaffold is not extensively reported, numerous studies have focused on its heterocyclic analogs, particularly those with potential anticancer and enzyme-inhibitory properties.

Anticancer Activity

Derivatives of this compound are precursors to various heterocyclic systems that exhibit significant cytotoxicity against cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 | [2] |

| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast) | 35.9 | [2] |

| 4-Thiazolidinone derivative | MCF-7 (Breast) | 5.02 | |

| 4-Thiazolidinone derivative | MDA-MB-231 (Breast) | 15.24 | |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide | A549 (Lung) | 22.09 (µg/mL) | [3] |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide | MCF-7 (Breast) | 6.40 (µg/mL) | [3] |

Table 1: Cytotoxic activity of selected analogs.

Enzyme Inhibition

The structural features of this compound analogs make them promising candidates for enzyme inhibitors.

| Compound Class | Target Enzyme | IC50 | Reference |

| N,N'-Diarylurea derivative | p38α | 0.47 nM | |

| Phospholipase D2 Inhibitor | PLD2 | 20 nM | [2] |

| 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analog | USP8 | 0.85 µM |

Table 2: Enzyme inhibitory activity of selected analogs.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound derivatives are still under investigation. However, based on the observed biological activities of their analogs, several potential mechanisms can be hypothesized.

Hypothesized Anticancer Mechanism

Many cytotoxic analogs of this compound have been shown to induce apoptosis and cell cycle arrest in cancer cells. This suggests a potential mechanism involving the modulation of key signaling pathways that regulate cell survival and proliferation.

Caption: Hypothesized anticancer mechanism of action.

Logical Relationship for Enzyme Inhibition

The enzyme inhibitory activity of certain analogs suggests a direct interaction with the active site or an allosteric site of the target enzyme, leading to a blockade of its catalytic function.

Caption: Logical relationship of enzyme inhibition.

Conclusion and Future Directions

This compound and its derivatives are a promising class of compounds with significant potential in medicinal chemistry. Their versatile synthesis allows for the creation of diverse chemical libraries for biological screening. While research has primarily focused on their heterocyclic analogs, the data presented in this guide highlights their potential as anticancer agents and enzyme inhibitors.

Future research should focus on:

-

Systematic SAR studies: To elucidate the structure-activity relationships of the core scaffold and its derivatives.

-

Target identification: To identify the specific molecular targets of the most active compounds.

-

Mechanism of action studies: To unravel the detailed signaling pathways involved in their biological effects.

-

In vivo studies: To evaluate the efficacy and safety of lead compounds in preclinical models.